N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a bis(prop-2-en-1-yloxy)phenyl moiety
Preparation Methods
The synthesis of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bis(prop-2-en-1-yloxy)phenyl intermediate: This step involves the reaction of 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form the bis(prop-2-en-1-yloxy)phenyl intermediate.
Synthesis of the bromophenyl intermediate: The next step involves the bromination of aniline to form 4-bromoaniline.
Condensation reaction: The final step is the condensation of the bis(prop-2-en-1-yloxy)phenyl intermediate with 4-bromoaniline in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE can be compared with similar compounds such as:
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and is used in the production of dyes and herbicides.
Trimethoxyphenylsilane: This compound contains a phenyl group substituted with three methoxy groups and is used in the synthesis of silane coupling agents.
The uniqueness of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18BrNO2 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-[2,4-bis(prop-2-enoxy)phenyl]-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C19H18BrNO2/c1-3-11-22-18-10-5-15(19(13-18)23-12-4-2)14-21-17-8-6-16(20)7-9-17/h3-10,13-14H,1-2,11-12H2 |
InChI Key |
JIRFQXSSGIIHNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.